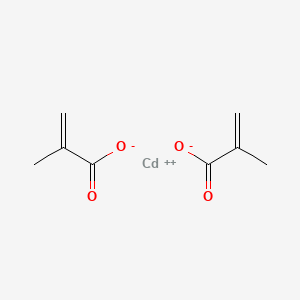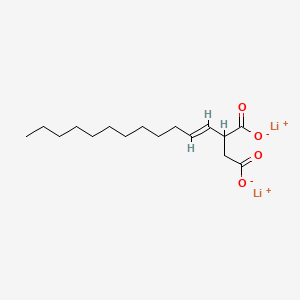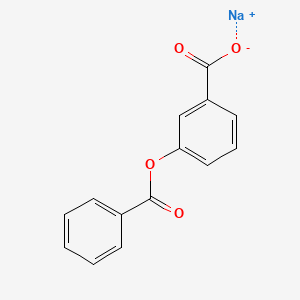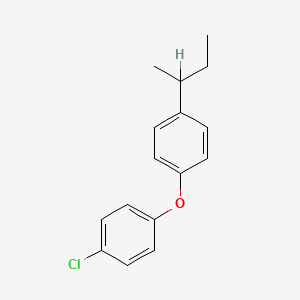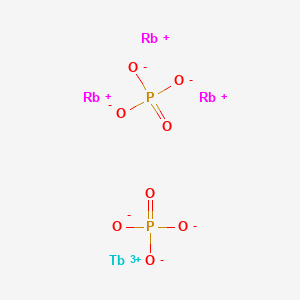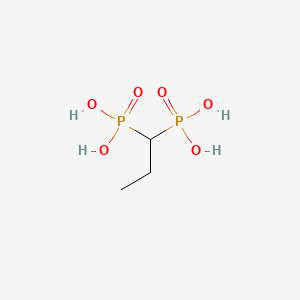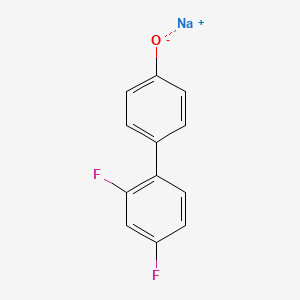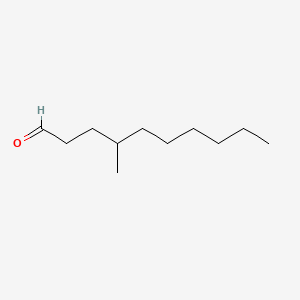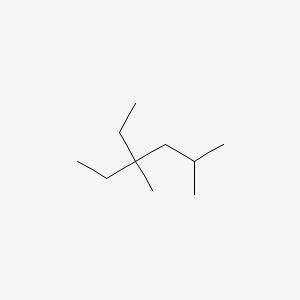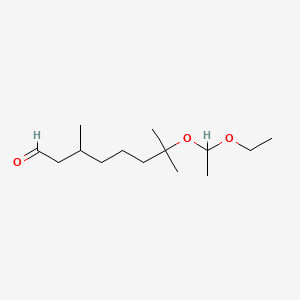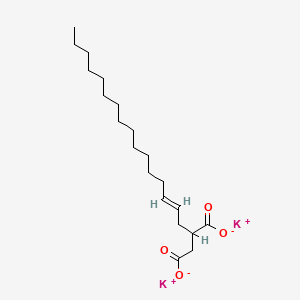
Calcium-49
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium-49 is a radioactive isotope of calcium with the symbol (^{49}\text{Ca}). It has an atomic number of 20 and a mass number of 49. This isotope is known for its relatively short half-life of approximately 8.718 minutes . This compound undergoes beta decay to form scandium-49, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
Calcium-49 can be synthesized through neutron activation of potassium-49 or calcium-48. The reaction involves bombarding potassium-49 or calcium-48 with neutrons in a nuclear reactor, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized nuclear reactors where controlled neutron activation can occur. The process requires precise control of neutron flux and reaction conditions to ensure the efficient production of this compound .
化学反応の分析
Types of Reactions
Calcium-49 undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form calcium oxide.
Reduction: It can be reduced to its elemental form using strong reducing agents.
Substitution: This compound can participate in substitution reactions where it replaces other cations in compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Aqueous solutions of this compound salts can be used in substitution reactions.
Major Products Formed
Oxidation: Calcium oxide.
Reduction: Elemental calcium.
Substitution: Various this compound-containing compounds depending on the reactants used.
科学的研究の応用
Calcium-49 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to trace calcium ion movement and distribution within organisms.
Medicine: Utilized in medical research to investigate calcium metabolism and related disorders.
Industry: Applied in the development of new materials and processes that require precise control of calcium isotopes .
作用機序
Calcium-49 exerts its effects primarily through its radioactive decay process. The beta particles emitted during decay can interact with surrounding molecules, causing ionization and other chemical changes. This property makes this compound useful as a tracer in various scientific studies. The molecular targets and pathways involved depend on the specific application and the environment in which this compound is used .
類似化合物との比較
Similar Compounds
Calcium-40: A stable isotope of calcium commonly found in nature.
Calcium-41: A cosmogenic isotope with a longer half-life compared to calcium-49.
Calcium-48: Another stable isotope of calcium used in various scientific applications.
Uniqueness of this compound
This compound is unique due to its short half-life and radioactive properties, which make it particularly useful as a tracer in scientific research. Unlike stable isotopes, this compound’s radioactive decay allows for the study of dynamic processes in real-time, providing valuable insights into chemical, biological, and medical phenomena .
特性
CAS番号 |
15124-81-9 |
|---|---|
分子式 |
Ca |
分子量 |
48.955663 g/mol |
IUPAC名 |
calcium-49 |
InChI |
InChI=1S/Ca/i1+9 |
InChIキー |
OYPRJOBELJOOCE-KUYOKYOWSA-N |
異性体SMILES |
[49Ca] |
正規SMILES |
[Ca] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


